Casopitant metabolite M31 is one of the significant metabolites derived from casopitant, a potent and selective antagonist of the neurokinin-1 receptor. Casopitant is primarily developed for preventing chemotherapy-induced nausea and vomiting, as well as postoperative nausea and vomiting. The compound is chemically classified as a piperidinecarboxamide derivative, which undergoes extensive metabolism in the body, leading to several metabolites, including M31. Understanding the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications of M31 is crucial for its potential therapeutic uses.
Casopitant is synthesized as a pharmaceutical agent targeting the neurokinin-1 receptor. Its metabolites, including M31, are formed through metabolic processes in various species such as humans, dogs, and rats. The classification of M31 falls under pharmacologically active metabolites that retain some level of activity against the neurokinin-1 receptor.
The metabolic pathways leading to M31 involve enzymatic reactions primarily facilitated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of casopitant's piperazine moiety and other functional groups, resulting in various metabolites including M31. Analytical methods such as liquid chromatography-mass spectrometry are employed to identify and quantify these metabolites in biological samples.
The molecular structure of casopitant metabolite M31 can be inferred from its relationship with casopitant. While specific structural details for M31 are less documented than for casopitant itself, it is expected to retain the core structure with modifications that reflect its metabolic changes.
M31 is formed through multiple biochemical reactions involving oxidation, N-demethylation, and possibly conjugation with glucuronic acid. These reactions modify the chemical structure of casopitant to yield M31.
The predominant reaction pathways include:
M31 acts primarily through antagonism at the neurokinin-1 receptor. Although specific data on its potency compared to casopitant is limited, it likely retains some degree of activity due to its structural similarity to the parent compound.
The mechanism involves blocking neurokinin-1 receptor activation by substance P, a neuropeptide involved in pain perception and emesis (vomiting). This blockade helps mitigate nausea and vomiting responses triggered by chemotherapy or surgery.
While specific physical properties for M31 are not extensively documented, metabolites typically exhibit lower stability compared to their parent compounds due to their reactive nature.
Chemical properties such as solubility, stability under various conditions (e.g., temperature), and reactivity are essential for understanding how M31 behaves in biological systems. Studies indicate that metabolites like M31 may have varying degrees of stability depending on their chemical structure.
Casopitant metabolite M31 has potential applications in pharmacological research focused on antiemetic therapies. Its role as a metabolite can provide insights into drug metabolism and efficacy in clinical settings. Understanding its pharmacokinetics could enhance therapeutic strategies for managing nausea and vomiting associated with cancer treatments or surgical procedures.
CAS No.: 32448-35-4
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: